(6-Chloropyridin-2-yl)methanamine

Catalog No.
S874876
CAS No.
188637-75-4
M.F
C6H7ClN2
M. Wt
142.588
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Chloropyridin-2-yl)methanamine

CAS Number

188637-75-4

Product Name

(6-Chloropyridin-2-yl)methanamine

IUPAC Name

(6-chloropyridin-2-yl)methanamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.588

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2

SMILES

C1=CC(=NC(=C1)Cl)CN

(6-Chloropyridin-2-yl)methanamine is an organic compound characterized by the molecular formula C6H7ClN2\text{C}_6\text{H}_7\text{ClN}_2. It is a derivative of pyridine, featuring a chlorine atom at the 6th position and a methanamine group attached at the 2nd position of the pyridine ring. This structural configuration imparts unique chemical properties to the compound, making it significant in various chemical and biological applications .

Potential Applications in Medicinal Chemistry

  • Chloropyridine Scaffold

    The chloropyridine ring is a common scaffold found in various bioactive molecules []. Its presence can contribute to interactions with biological targets, potentially leading to the development of new drugs [].

  • Methylamine Moiety

    The methylamine group can act as a hydrogen bond donor or acceptor, influencing the molecule's interaction with biological systems. This functional group is also known to modulate the pharmacokinetic properties of drugs.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, utilizing oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: It can be reduced to yield different amine derivatives, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, facilitating diverse synthetic pathways .

These reactions enable the formation of various derivatives that can serve different functional roles in chemical synthesis.

Research indicates that (6-Chloropyridin-2-yl)methanamine exhibits potential biological activity, particularly in medicinal chemistry. Its structure allows it to interact with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds, while the pyridine ring may engage in π-π interactions, influencing biological processes and potentially leading to therapeutic effects .

The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves:

  • Chlorination of Pyridine Derivatives: Starting from 2-chloropyridine, the compound is synthesized through a reaction with formaldehyde and ammonia.
  • Reflux Method: A common laboratory method involves refluxing equimolar amounts of 2-amino-6-chloropyridine with aryl aldehydes in ethanol, often in the presence of sulfuric acid as a catalyst .
  • Industrial Production: In industrial contexts, continuous flow synthesis methods are preferred for their efficiency and scalability, allowing for better control over reaction conditions .

(6-Chloropyridin-2-yl)methanamine finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is utilized in developing bioactive molecules and as a ligand in coordination chemistry.
  • Industrial Uses: It plays a role in producing agrochemicals and other industrial chemicals due to its reactive nature .

The interaction studies of (6-Chloropyridin-2-yl)methanamine reveal its potential to modulate enzymatic activities and receptor functions. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its efficacy as a ligand in biochemical assays. Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (6-Chloropyridin-2-yl)methanamine:

Compound NameStructural Features
(4-Methylpyridin-2-yl)methanamineMethyl group at the 4th position
(6-Bromopyridin-2-yl)methanamineBromine atom at the 6th position
(5-Methylpyridin-2-yl)methanamineMethyl group at the 5th position
(5-Trifluoromethylpyridin-2-yl)methanamineTrifluoromethyl group at the 5th position
(4,6-Dichloropyridin-2-yl)methanamineTwo chlorine atoms at the 4th and 6th positions

Uniqueness

The uniqueness of (6-Chloropyridin-2-yl)methanamine lies in its specific chlorination pattern at the 6th position, which significantly influences its reactivity and interactions with other molecules. This distinct feature makes it particularly valuable for applications requiring selective reactivity or specific biological activity .

XLogP3

0.7

Dates

Modify: 2023-08-15

Explore Compound Types